2-(2-Methylphenyl)quinoxaline
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Overview
Description
2-(o-Tolyl)quinoxaline is a nitrogen-containing heterocyclic compound that features a quinoxaline core substituted with an ortho-tolyl group. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications . The presence of the ortho-tolyl group enhances the compound’s chemical properties, making it a valuable molecule in synthetic chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(o-Tolyl)quinoxaline typically involves the condensation of ortho-phenylenediamine with an ortho-tolyl-substituted 1,2-dicarbonyl compound. One common method is the reaction of ortho-phenylenediamine with ortho-tolylglyoxal in the presence of a catalyst such as ammonium bifluoride in aqueous ethanol, yielding high product efficiency . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of 2-(o-Tolyl)quinoxaline follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Green chemistry principles, such as using less toxic solvents and catalysts, are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-(o-Tolyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoxalines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the electrophile used.
Scientific Research Applications
2-(o-Tolyl)quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Mechanism of Action
The mechanism of action of 2-(o-Tolyl)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function and resulting in therapeutic outcomes .
Comparison with Similar Compounds
Quinoxaline: The parent compound without the ortho-tolyl group.
Quinazoline: Another nitrogen-containing heterocycle with similar biological activities.
Cinnoline: A related compound with a different ring structure but comparable properties.
Uniqueness: 2-(o-Tolyl)quinoxaline is unique due to the presence of the ortho-tolyl group, which enhances its chemical reactivity and biological activity compared to its parent compound, quinoxaline. This substitution makes it a more versatile and potent molecule for various applications .
Properties
CAS No. |
105702-07-6 |
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Molecular Formula |
C15H12N2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-(2-methylphenyl)quinoxaline |
InChI |
InChI=1S/C15H12N2/c1-11-6-2-3-7-12(11)15-10-16-13-8-4-5-9-14(13)17-15/h2-10H,1H3 |
InChI Key |
QFRFRSFOUUSHMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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